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Compound of Interest

Compound Name: Phosmidosine C

Cat. No.: B1254582

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phosmidosine C, a
nucleotide antibiotic with significant potential in anticancer research. This document details its
chemical properties, experimental protocols for its synthesis and biological evaluation, and
explores its mechanism of action through signaling pathway diagrams.

Chemical Properties

Phosmidosine C, also known as Phosmidosine, is a naturally occurring nucleotide antibiotic.
Its core structure consists of an 8-oxoadenosine moiety linked to L-proline via a

phosphoramidate bond. The key chemical and physical properties of Phosmidosine are
summarized in the table below.
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Property Value Source

CAS Number 134966-01-1 [1]

Molecular Formula C16H24N70sP [1]

Molecular Weight 473.38 g/mol
(2S)-N-[[(2R,3S,4R,5R)-5-(6-
amino-8-oxo-7H-purin-9-

IUPAC Name yI)-3,4-dihydroxyoxolan-2- 1]

ylmethoxy-
methoxyphosphoryl]pyrrolidine
-2-carboxamide

Chemical Structure

A purine ribonucleoside

monophosphate

Stability

Unstable under basic
conditions due to its inherent

methyl transfer activity.[2]

[2]

Physical Properties

Specific quantitative data on
melting point, boiling point, and
solubility are not readily
available in the surveyed
literature. However, its
instability in basic solutions
suggests careful handling and
storage in neutral or slightly

acidic conditions.

Note: A related compound, Phosmidosine B, is a demethylated derivative.[3]

Experimental Protocols

This section outlines the methodologies for the synthesis of Phosmidosine C and the

evaluation of its biological activity, based on published literature.

Chemical Synthesis of Phosmidosine C
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The first total synthesis of Phosmidosine was reported by Moriguchi et al. in 2002.[3] The
following is a summary of the key steps in their synthetic route.

Objective: To synthesize Phosmidosine via a phosphoramidite-based coupling strategy.

Key Reagents and Intermediates:

8-oxoadenosine derivative (appropriately protected)

N-tritylprolinamide

tert-butoxycarbonyl (Boc) group

5-(3,5-dinitrophenyl)-1H-tetrazole (for Phosmidosine B synthesis)
Methodology:

» Protection of 8-oxoadenosine: The synthesis begins with the protection of the functional
groups of 8-oxoadenosine. A key step involves the selective introduction of a tert-
butoxycarbonyl (Boc) group to the 7-NH function of the 8-oxoadenosine base.[3] This serves
as a pseudo-protecting group, sterically hindering the 6-amino group from undesired
phosphitylation.[3]

e Phosphitylation: The 5'-hydroxyl group of the protected 8-oxoadenosine is then
phosphitylated to create a phosphoramidite derivative.

o Coupling Reaction: The 8-oxoadenosine 5'-phosphoramidite derivative is coupled with N-
tritylprolinamide.[3] This reaction forms the crucial phosphoramidate linkage.

o Deprotection: Finally, all protecting groups are removed to yield a mixture of Phosmidosine
and its diastereomer.[3] The naturally occurring Phosmidosine can be separated and
identified, for instance, by comparing their 13C NMR spectra.[3]

Evaluation of Anticancer Activity using MTT Assay

The growth inhibitory activity of Phosmidosine C against various tumor cell lines is commonly
evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[3]
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Objective: To determine the cytotoxic effect of Phosmidosine C on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow
tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of
formazan produced is proportional to the number of viable cells.

Materials:

e Cancer cell lines of interest

e Phosmidosine C solution of known concentration

o 96-well plates

e MTT solution (e.g., 5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or a solution of 4 mM HCI, 0.1% NP40 in isopropanol)
e Microplate reader

Methodology:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow
them to adhere overnight.

o Treatment: Treat the cells with various concentrations of Phosmidosine C. Include
untreated cells as a negative control.

 Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a
humidified incubator with 5% CO-.

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for a
further 2-4 hours, allowing for the formation of formazan crystals.

e Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the
formazan crystals.
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» Absorbance Measurement: Measure the absorbance of the resulting purple solution using a
microplate reader at a wavelength of approximately 570 nm.

o Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of
the treated cells to that of the untreated control cells. This data can be used to determine the
ICso value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed
mechanism of action and experimental workflows related to Phosmidosine C.
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Caption: Proposed mechanism of action for Phosmidosine C.
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Caption: General experimental workflow for Phosmidosine C.

Phosmidosine C is thought to exert its anticancer effects by inhibiting protein synthesis.[4] It is
hypothesized to act as an inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible
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for attaching proline to its corresponding tRNA.[4] By inhibiting PRS, Phosmidosine C would
prevent the formation of prolyl-tRNA, thereby stalling protein synthesis which is essential for
cell growth and proliferation. This disruption of protein synthesis is a plausible explanation for
the observed G1 phase cell cycle arrest in cancer cells treated with Phosmidosine C.[2] The
G1 phase is a critical checkpoint where the cell assesses its readiness to proceed with DNA
replication and division. A lack of essential proteins would trigger a halt at this checkpoint.

The antitumor activity of Phosmidosine and its derivatives has been shown to be independent
of the p53 tumor suppressor gene status in some cancer cell lines, suggesting a broad
therapeutic potential.[3] Structure-activity relationship studies have indicated that the L-proline
moiety is crucial for its biological activity.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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